Ethyl 2-bromothiazole-5-carboxylate
Overview
Description
Ethyl 2-bromothiazole-5-carboxylate, with the chemical formula C7H6BrNO2S, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its bromine and thiazole functional groups. This compound is an important compound in the field of medicinal chemistry, as it exhibits potential biological activities such as antimicrobial and antitumor properties .
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent, which suggests that it interacts with specific biological targets .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce a biochemical or physiological response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-bromothiazole-5-carboxylate . .
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromothiazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as thiazole synthase. The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds or engage in non-covalent interactions like hydrogen bonding and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, altering its activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including organ toxicity and systemic inflammation. Threshold effects have been observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter metabolite levels within the cell. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. This compound can also interact with membrane transporters, influencing its distribution across cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes .
Preparation Methods
Ethyl 2-bromothiazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of thiazole-5-carboxylic acid followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and a suitable catalyst to facilitate the esterification process . Industrial production methods may involve large-scale bromination and esterification processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-bromothiazole-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Major products formed from these reactions include substituted thiazoles, thiazole derivatives, and coupled aromatic compounds .
Scientific Research Applications
Ethyl 2-bromothiazole-5-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 2-bromothiazole-5-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-aminothiazole-5-carboxylate: Contains an amino group instead of a bromine atom.
Ethyl 5-bromoindole-2-carboxylate: Contains an indole ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific combination of bromine and thiazole functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-bromo-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIFXLNIMPSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394264 | |
Record name | Ethyl 2-bromothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-83-3 | |
Record name | Ethyl 2-bromothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromothiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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